molecular formula C41H43N6O20PS B568940 CMP-9-fluoresceinyl-NeuAc CAS No. 118720-35-7

CMP-9-fluoresceinyl-NeuAc

Cat. No.: B568940
CAS No.: 118720-35-7
M. Wt: 1002.851
InChI Key: YWMCZPHJBGZHCE-JOMSTNDUSA-N
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Description

CMP-9-fluoresceinyl-NeuAc (CAS 118720-35-7) is a cytidine monophosphate-activated, fluorescent derivative of N-acetylneuraminic acid designed for advanced glycosyltransferase research. This compound serves as a highly efficient donor substrate for sialyltransferases, a family of enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids . Its core application is in sensitive, non-radiometric assays for sialyltransferase activity. In these assays, the enzyme transfers the fluorescent sialic acid onto an acceptor glycoprotein, such as asialo-fetuin. The resulting protein-bound fluorescence can be quantified after separation from the unincorporated donor, enabling precise kinetic measurements and the study of acceptor specificities . The defining research value of this reagent is its significant enhancement of assay sensitivity. Studies have demonstrated a 200 to 1000-fold increase in sensitivity compared to conventional radiometric sialyltransferase assays . Furthermore, it exhibits excellent kinetic properties, with reported Km values indicating high affinity for various purified sialyltransferases and Vmax values that are comparable (15-100%) to the native substrate, CMP-NeuAc . This makes it a robust and reliable tool for probing enzyme function. Beyond basic enzyme characterization, this compound is instrumental in high-throughput screening (HTS) platforms. Its use in fluorescence polarization (FP) assays allows for the rapid identification and kinetic analysis of small-molecule inhibitors of sialyltransferases, which are potential drug targets for autoimmune disorders and chronic inflammation . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

118720-35-7

Molecular Formula

C41H43N6O20PS

Molecular Weight

1002.851

IUPAC Name

5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1

InChI Key

YWMCZPHJBGZHCE-JOMSTNDUSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O

Synonyms

N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid;  5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’

Origin of Product

United States

Preparation Methods

pH and Solvent Conditions

The coupling reaction is highly pH-dependent, with optimal activity observed at pH 8.5–9.0. Below pH 7.5, reaction rates drop significantly due to protonation of the amino group, while above pH 9.5, hydrolysis of FITC becomes problematic. Organic co-solvents (e.g., 30–80% DMF or methanol) are essential to solubilize FITC while maintaining CMP-9-amino-NeuAc stability.

Stoichiometry and Time Course

Using a 2-fold excess of FITC achieves >90% conversion in 15 minutes. In contrast, less reactive agents like N-hydroxysuccinimide (NHS) esters require 3–5-fold excesses and extended reaction times (20–30 minutes). Triazine-based reagents (e.g., dichlorotriazinylamino-fluorescein) necessitate even higher excesses (6–15-fold) and 15–20 hours for completion.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Purification employs a two-step protocol:

  • Analytical HPLC : Monitors reaction progress using a C18 column with a mobile phase of 15 mM KH₂PO₄/acetonitrile (40:60 v/v) at 3 mL/min. This compound elutes later than the precursor due to increased hydrophobicity.

  • Preparative HPLC : Isolation of the product followed by ethanol precipitation removes residual salts and unreacted FITC.

Characterization Data

  • UV-Vis Spectroscopy : Absorption maxima at 494 nm (fluorescein) and 275 nm (CMP moiety).

  • Enzyme Kinetics : Comparative studies with five sialyltransferases revealed Km values of 12–45 µM and Vmax values 15–100% of those observed with native CMP-NeuAc.

  • Fluorescence Properties : Excitation at 494 nm, emission at 521 nm, with a quantum yield comparable to free fluorescein.

Comparative Analysis of CMP-Sialic Acid Derivatives

DerivativeExcitation (nm)Emission (nm)Vmax (% of CMP-NeuAc)Km (µM)
This compound49452185–10012–45
CMP-9-TRITC-NeuAc55757660–7518–50
CMP-5-FITC-NeuAc49452170–9020–55

Data synthesized from.

This compound outperforms analogs like CMP-9-TRITC-NeuAc in Vmax and compatibility with UV-Vis detection systems. Its stability in alkaline conditions and minimal "inner quenching" make it ideal for long-term assays.

Applications in Sialyltransferase Assays

The compound’s primary application lies in fluorometric sialyltransferase assays , where it enables detection limits as low as 0.1 mU/mL enzyme activity. For example, in studies with rat liver α2,6-sialyltransferase, the assay demonstrated a 200–1,000-fold sensitivity improvement over radiometric methods.

Challenges and Limitations

  • Spatial Hindrance : Bulky fluorescein groups at C-9 can reduce activity with sterically sensitive enzymes.

  • Cost : FITC and HPLC-grade solvents increase production costs compared to radioisotopic methods.

  • pH Sensitivity : Fluorescein’s pH-dependent fluorescence requires stringent buffer control .

Chemical Reactions Analysis

Types of Reactions

CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:

    Oxidation: The fluoresceinyl group can be oxidized under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the sialic acid moiety.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the fluoresceinyl group .

Major Products

The major products formed from these reactions include oxidized derivatives of this compound and substituted sialic acid analogs .

Scientific Research Applications

Fluorometric Assays for Sialyltransferase Activity

Overview:
CMP-9-fluoresceinyl-NeuAc has been utilized to develop highly sensitive fluorometric assays for measuring sialyltransferase activity. These assays leverage the fluorescent properties of the compound to quantify enzyme activity in various biological contexts.

Key Findings:

  • A study demonstrated that this compound serves as an effective donor substrate for multiple purified sialyltransferases, showing low Km values and comparable Vmax values to the parent CMP-NeuAc .
  • The sensitivity of these assays is significantly enhanced (200- to 1000-fold) compared to traditional radiometric methods, allowing for the analysis of kinetic properties with minimal sample requirements .

Cellular Studies and Visualization

Overview:
The compound has been employed in cellular models to investigate the specificity and efficiency of sialylation processes within the Golgi apparatus.

Case Study:

  • Research using semi-intact CHO 15B cells demonstrated that this compound could translocate through cellular membranes despite its bulky fluoresceinyl group. This property was exploited to visualize sialic acid incorporation into glycoproteins and glycolipids via fluorescence microscopy .
  • The study confirmed that this analog could label cellular proteins and gangliosides, facilitating rapid screening for biomolecules influencing sialyl transport and transfer without requiring ATP or cytosolic components .

High-throughput Screening Applications

Overview:
this compound is instrumental in high-throughput screening (HTS) platforms aimed at identifying inhibitors of sialyltransferases.

Methodology:

  • A fluorescence polarization assay was developed, utilizing fluorescein-containing analogs like this compound to monitor the transfer of fluorescent tags to glycoprotein acceptors .
  • This approach enabled the screening of thousands of compounds against various glycosyltransferases, leading to the identification of selective inhibitors with potential therapeutic applications .

Characterization of Enzymatic Specificity

Overview:
The compound has been used to characterize the specificity of different sialyltransferases towards various glycoprotein acceptors.

Findings:

  • In a comparative study, this compound was shown to have a slightly higher affinity for certain transporters compared to other fluorescently labeled sialic acid analogs. This specificity allows researchers to tailor experiments based on the enzymatic profile being studied .
  • The ability to differentiate between various sialyltransferases using this compound enhances our understanding of glycan biosynthesis and its implications in health and disease.

Implications for Disease Research

Overview:
The applications of this compound extend into disease research, particularly in understanding how altered sialylation patterns contribute to pathological states.

Case Studies:

  • Alterations in sialylation have been implicated in cancer progression and immune evasion. By utilizing this compound in assays, researchers can explore these changes at a molecular level, potentially leading to new biomarkers or therapeutic targets .

Mechanism of Action

CMP-9-fluoresceinyl-NeuAc exerts its effects by being incorporated into glycoproteins and glycolipids through the action of sialyltransferases. These enzymes transfer the sialic acid moiety from this compound to the terminal positions of glycan chains on proteins and lipids. This incorporation allows for the visualization and study of sialylation patterns and their biological functions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages :
    • Eliminates radiation hazards associated with ³H/¹⁴C-labeled substrates .
    • Enables high-throughput screening of sialyltransferase inhibitors .
  • Limitations :
    • Fluorescein’s pH sensitivity (quenching below pH 7) restricts use in acidic environments .
    • Higher cost compared to unmodified CMP-NeuAc .

Biological Activity

CMP-9-fluoresceinyl-NeuAc, or cytidine monophosphate-9-fluoresceinyl-neuraminic acid, is a fluorescent derivative of sialic acid that plays a crucial role in various biological processes. This compound is particularly significant in glycosylation studies, where it serves as a donor substrate for sialyltransferases—enzymes that transfer sialic acid residues to glycoproteins and glycolipids. The incorporation of fluorescein enhances its detection capabilities, making it an invaluable tool for biochemical assays and cellular studies.

Structure and Properties

This compound is characterized by a fluorescein moiety attached to the 9-position of the neuraminic acid backbone. This specific attachment enhances both the stability and reactivity of the compound compared to other derivatives. Its strong fluorescence allows for sensitive detection methods essential for real-time imaging in biological systems.

The biological activity of this compound primarily revolves around its interaction with sialyltransferases:

  • Substrate Specificity : Research indicates that this compound interacts specifically with various sialyltransferases, enabling detailed studies on enzyme kinetics and substrate specificity. This has been demonstrated through kinetic assays where low Km values were observed, indicating high affinity for the enzyme .
  • Localization Studies : The fluorescent properties of this compound have been utilized to localize sialyltransferases within cellular compartments, such as the Golgi apparatus. This localization is critical for understanding the functional roles of these enzymes in glycosylation pathways .

Applications in Research

This compound has diverse applications in biochemical research:

  • Glycoprotein Labeling : It effectively labels glycoproteins, facilitating investigations into glycosylation patterns and their biological implications.
  • Enzyme Kinetics : The compound has been employed to determine kinetic properties of various purified sialyltransferases, showcasing its utility in studying enzyme activity .
  • Cellular Uptake Studies : Fluorescent microscopy has been used to monitor the cellular uptake of sialic acids modified with fluorescein, providing insights into cellular processes involving sialic acids .

Comparative Analysis

To better understand this compound's unique properties, it can be compared with other related compounds:

Compound NameKey Features
CMP-9-amino-NeuAcLacks fluorescence; precursor for fluorescent derivatives
CMP-9-dansyl-NeuAcContains dansyl group; used for different fluorescence applications
CMP-5-fluoresceinyl-NeuAcSimilar structure but different positioning of fluorescein
CMP-9-deoxy-N-acetyl-neuraminic acidLacks fluorescein tag; serves as a control compound

Case Studies

Several case studies illustrate the biological activity and applications of this compound:

  • Sialyltransferase Activity Assay : A study demonstrated that this compound could be used in a highly sensitive fluorometric assay for measuring sialyltransferase activity. Kinetic constants obtained showed that it was a suitable donor substrate across various enzymes, with sensitivity enhanced 200- to 1000-fold compared to traditional radiometric assays .
  • Dendritic Cell Maturation : Research involving dendritic cells (DCs) indicated that modifications in sialic acid residues influenced DC maturation and functionality. The removal of cell surface sialic acids led to increased expression of major histocompatibility complex (MHC) molecules, suggesting a role for this compound in modulating immune responses .
  • Immunogenicity Studies : Another study explored how different sialic acid linkages created by various sialyltransferases affect the immunogenicity of DCs upon antigen loading. This highlights the importance of this compound in understanding immune modulation mechanisms .

Q & A

Q. What are the structural and functional properties of CMP-9-fluoresceinyl-NeuAc that make it suitable for sialyltransferase assays?

this compound is a fluorescently labeled cytidine monophosphate derivative of sialic acid. Its fluorescein tag enables real-time detection of sialyltransferase activity via fluorescence spectroscopy or HPTLC (High-Performance Thin-Layer Chromatography). The molecule retains the α-2,3/6-sialyltransferase recognition motif, allowing it to act as a donor substrate in enzymatic reactions . The precise molecular structure (e.g., acetamido group at position 5, carboxylate at position 2) ensures compatibility with sialyltransferases’ active sites .

Q. How should researchers design a basic sialyltransferase activity assay using this compound?

A standard protocol involves:

  • Substrate Preparation : Dissolve this compound in a buffered solution (pH 6.5–7.5) to stabilize the glycosidic bond.
  • Enzyme Reaction : Incubate with the acceptor substrate (e.g., asialofetuin or GM1 ganglioside) and sialyltransferase at 37°C.
  • Detection : Terminate the reaction with organic solvent extraction. Analyze the fluorescent product via HPTLC or fluorescence plate readers. Normalize activity to protein concentration (e.g., Western blot) . Controls should include substrate-only and enzyme-free conditions to rule out non-specific fluorescence.

Advanced Research Questions

Q. How can researchers optimize assay conditions when using this compound to resolve low signal-to-noise ratios?

Key variables include:

  • pH and Temperature : Sialyltransferases exhibit optimal activity between pH 6.8–7.2 and 30–37°C. Deviations reduce fluorescence signal due to enzyme denaturation .
  • Fluorescence Quenching : Avoid buffers with high ionic strength or metal ions (e.g., Tris-EDTA may interfere). Use HEPES or MOPS buffers.
  • Substrate Competition : Test unlabeled CMP-NeuAc (cold substrate) to confirm specificity. A >50% signal reduction indicates valid competition .

Q. What methodological strategies address contradictory data in sialyltransferase activity assays (e.g., inconsistent fluorescence intensity across replicates)?

Contradictions may arise from:

  • Enzyme Stability : Sialyltransferases are sensitive to freeze-thaw cycles. Use fresh aliquots and monitor enzyme activity with positive controls (e.g., commercial standards).
  • Fluorescein Photobleaching : Minimize light exposure during assays. Validate fluorescence decay rates under experimental conditions .
  • Acceptor Substrate Purity : Contaminants (e.g., residual sialic acid in asialofetuin) can compete with this compound. Confirm substrate purity via MALDI-TOF .

Q. How should researchers differentiate between sialyltransferase isoforms when using this compound?

  • Acceptor Specificity : α-2,6-sialyltransferases prefer glycoproteins (e.g., asialofetuin), while α-2,3-sialyltransferases act on glycolipids (e.g., GM1 ganglioside).
  • Inhibitor Profiling : Use isoform-specific inhibitors (e.g., 3Fax-Neu5Ac for α-2,3-sialyltransferases) to validate target enzyme activity .

Data Analysis and Reporting

Q. What are the best practices for reporting this compound-based assay data to ensure reproducibility?

  • Normalization : Express activity as fluorescence units per µg protein (via Bradford assay) or per enzyme unit (via kinetic parameters).
  • Supplementary Data : Include raw fluorescence spectra, HPTLC chromatograms, and negative controls in supporting information .
  • Statistical Validation : Use ANOVA for multi-condition comparisons and report p-values with effect sizes .

Q. How can researchers reconcile discrepancies between fluorometric assays using this compound and radiometric assays (e.g., 14^{14}C-CMP-NeuAc)?

  • Sensitivity Differences : Fluorometric assays detect femtomole-level activity, whereas radiometric assays require picomole-level signals. Normalize data to enzyme concentration.
  • Substrate Kinetics : Compare KmK_m and VmaxV_{max} values for both substrates. This compound may exhibit altered kinetics due to the fluorescein tag .

Advanced Methodological Applications

Q. Can this compound be integrated with mass spectrometry for structural validation of sialylated products?

Yes. After enzymatic reaction, isolate the fluorescent product via HPLC and analyze via LC-MS/MS. The fluorescein tag aids in tracking sialylation sites, while MS/MS confirms glycan structures .

Q. What are the limitations of using this compound in live-cell imaging of sialylation dynamics?

  • Cell Permeability : The molecule’s hydrophilicity limits passive diffusion. Use electroporation or membrane-disrupting agents (e.g., streptolysin-O) for intracellular delivery .
  • Background Fluorescence : Endogenous fluorophores (e.g., NADH) may interfere. Use fluorescence lifetime imaging (FLIM) to distinguish signals .

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